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Abstract

Spirocyclic scaffolds, defined by two rings sharing a single atom, have become a cornerstone
of modern medicinal chemistry. Their inherent three-dimensionality provides a powerful
strategy to "escape flatland"—the over-reliance on planar, aromatic systems in drug design.[1]
[2][3] This structural rigidity allows for precise vectoral orientation of substituents, which can
significantly enhance binding affinity, selectivity, and pharmacokinetic properties.[4] The
incorporation of sp3-rich spirocyclic cores often leads to improved aqueous solubility, greater
metabolic stability, and access to novel intellectual property space.[3][4][5] This document
provides a detailed guide for the synthesis of spirocyclic pharmaceutical intermediates,
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focusing on robust synthetic strategies, detailed experimental protocols, and critical
considerations for purification and characterization.

The Rationale for Spiro Scaffolds in Drug Design

The transition from flat aromatic compounds to more three-dimensional structures is a well-
established trend in drug discovery aimed at improving clinical success rates.[1][3] Spirocyclic
systems are exemplary in this regard.

» Conformational Rigidity: By locking rotatable bonds, a spirocyclic core minimizes the entropic
penalty associated with a molecule adopting its bioactive conformation upon binding to a
biological target. This can translate directly to increased potency.[1][4][5]

» Improved Physicochemical Properties: Increasing the fraction of sp3-hybridized carbons
(Fsp?) generally correlates with better clinical outcomes. Spirocycles inherently increase
Fsp3, which can improve solubility and metabolic stability while reducing promiscuous off-
target binding.[3][5]

o Vectorial Projection: The spiro center acts as a stable anchor, projecting functional groups
into distinct regions of 3D space. This allows for fine-tuned interactions with complex protein
binding pockets, enhancing both potency and selectivity.[4]

Core Synthetic Strategies for Spirocyclization

The construction of the spirocyclic core is the pivotal step in synthesizing these intermediates.
The choice of strategy depends on the desired ring systems, available starting materials, and
required stereochemical control.

Intramolecular Cycloadditions: The Power of [3+2]
Cycloaddition

One of the most powerful methods for constructing five-membered spiro-heterocycles is the
1,3-dipolar cycloaddition reaction. This is particularly effective for synthesizing spirooxindoles, a
privileged scaffold in medicinal chemistry.[6][7] The reaction typically involves the in situ
generation of an azomethine ylide from an isatin and an amino acid (such as L-proline or
pipecolic acid), which then reacts with a dipolarophile.[8][9]
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Causality Behind the Method:

 |satin as the Keystone: Isatin provides a readily available and versatile starting point,
containing the electrophilic ketone that is crucial for the initial condensation with the amino
acid.

« In Situ Ylide Generation: The condensation of isatin with a secondary amino acid, followed
by decarboxylation upon heating, generates a transient azomethine ylide. This reactive
dipole is immediately trapped by an electron-deficient alkene, ensuring high efficiency and
preventing side reactions.[7][9]

» Stereochemical Control: When a chiral amino acid is used, it can induce diastereoselectivity
in the final spirocyclic product, making this a valuable approach for asymmetric synthesis.[8]
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Caption: General workflow for one-pot [3+2] cycloaddition.
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This protocol describes a general procedure for the three-component reaction between an

isatin, (S)-pipecolic acid, and an electron-deficient alkene.[9]

Materials:

Substituted Isatin (1.0 equiv)

(S)-Pipecolic acid (1.0 equiv)

Electron-deficient alkene (e.g., trans-3-benzoylacrylic acid) (1.0 equiv)
Methanol (solvent)

Ethyl acetate, Hexane (for chromatography)

Silica gel

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the
substituted isatin (e.g., 5 mmol, 1.0 equiv), (S)-pipecolic acid (5 mmol, 1.0 equiv), and the
dipolarophile (5 mmol, 1.0 equiv).

Add methanol (50 mL) to the flask. The choice of an alcohol solvent is crucial as it facilitates
both the initial condensation and the subsequent cycloaddition.

Heat the mixture to reflux (approx. 65°C) and stir vigorously.

Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance
of the starting materials typically occurs within 3-6 hours.[7]

Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
Filter the solid product and wash with cold methanol to remove unreacted starting materials.

If no precipitate forms or if further purification is needed, concentrate the reaction mixture
under reduced pressure.
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» Purify the crude residue by flash column chromatography on silica gel, using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired
diastereomer.

o Characterize the final product by H NMR, 13C NMR, and mass spectrometry to confirm its
structure, regioselectivity, and stereochemistry.[3][9]

Palladium-Catalyzed Dearomatization: Accessing
Spirocyclohexadienones

A powerful strategy for creating spirocycles containing a six-membered ring is the
intramolecular dearomatization of phenols.[10][11] Palladium-catalyzed enantioselective
reactions, in particular, have enabled access to highly enantioenriched spirocyclic compounds.

Causality Behind the Method:

e Phenol as Precursor: Phenols are flat, aromatic, and readily available starting materials that
can be converted into complex 3D structures.

» Palladium Catalysis: A palladium catalyst facilitates the key C-C bond formation. The choice
of ligand is critical for achieving high yield and enantioselectivity. Chiral phosphine ligands
like sSPhos have proven highly effective.[10]

o Base and Solvent: A base (e.g., K2CO:s) is required to generate the phenolate anion, which is
the active nucleophile in the catalytic cycle. A high-boiling, anhydrous solvent like dioxane is
used to ensure the reaction can be heated sufficiently without interference from water.[10]

This protocol provides a generalized method for the Pd-catalyzed intramolecular arylation of a
phenol derivative.[10]

Materials:
e Phenol Substrate (e.g., 2-(2-bromobenzyloxy)phenol) (1.0 equiv)
e [Pd(cinnamyl)Cl]2 (2 mol%)

¢ (R)-sSPhos (6 mol%)
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e Potassium Carbonate (K2COs), anhydrous (2.0 equiv)
e Anhydrous Dioxane

e Argon or Nitrogen (inert gas)

Procedure:

e Reaction Setup (Inert Atmosphere): To an oven-dried vial equipped with a magnetic stir bar,
add the phenol substrate (0.2 mmol, 1.0 equiv), [Pd(cinnamyl)ClI]z (0.004 mmol, 2 mol%),
(R)-sSPhos ligand (0.012 mmol, 6 mol%), and K2COs (0.4 mmol, 2.0 equiv). The use of a
pre-catalyst and ligand is standard for ensuring the active Pd(0) species is formed in situ.

o Seal the vial with a septum and purge with argon for at least 5 minutes to remove oxygen,
which can deactivate the palladium catalyst.

e Add anhydrous dioxane (2.0 mL) via syringe.

o Reaction Execution: Place the vial in a preheated oil bath at 110 °C and stir vigorously. The
high temperature is necessary to overcome the activation energy for the oxidative addition
and subsequent cyclization steps.

e Monitor the reaction progress by LC-MS until the starting material is consumed (typically 12-
24 hours).

o Work-up and Purification: Cool the reaction to room temperature. Dilute the mixture with
ethyl acetate and filter through a pad of Celite to remove the inorganic base and palladium
residues.

o Concentrate the filtrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl
acetate) to yield the enantioenriched spirocyclic product.

o Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid
Chromatography (HPLC).
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Purification and Characterization: The Self-
Validating System

The synthesis of a spirocyclic intermediate is incomplete without rigorous purification and
characterization. This ensures the material is suitable for subsequent steps in a drug

development program.[13]

Purification Techniques

The subtle differences between diastereomers or the presence of stubborn impurities can make

purification challenging.[14]
o Column Chromatography: This is the most common first-pass purification method.[14][15]

o Troubleshooting: If diastereomers co-elute, changing the solvent system polarity or
switching to a different stationary phase (e.g., alumina) can be effective. For basic
compounds that streak on silica, adding a small amount of triethylamine to the eluent can
improve separation.[14]

o Recrystallization: An excellent method for obtaining highly pure crystalline solids.[13][15]

o Causality: This technique relies on the principle that the desired compound and its
impurities have different solubilities in a given solvent. The compound should be highly
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soluble at high temperatures and poorly soluble at low temperatures, allowing pure
crystals to form upon cooling while impurities remain in the solution.[13]

o High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase
HPLC are invaluable for separating closely related diastereomers and for analytical purity
assessment.[14] For chiral molecules, preparative chiral HPLC is the gold standard for

separating enantiomers.[16]
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Caption: Decision tree for purification strategy selection.
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Characterization Methods

A combination of spectroscopic techniques is required to unambiguously confirm the structure
and purity of the synthesized spiro intermediate.

 NMR Spectroscopy (*H, 3C, COSY, HSQC): Essential for determining the connectivity and
stereochemistry of the molecule.[7][8] The unique quaternary spiro-carbon will have a
characteristic chemical shift in the 3C NMR spectrum.

e Mass Spectrometry (MS): Confirms the molecular weight of the compound.

o HPLC: Used to determine the purity of the final compound and, with a chiral stationary
phase, to determine the enantiomeric or diastereomeric ratio.[16]

o X-ray Crystallography: Provides definitive proof of the three-dimensional structure and
absolute stereochemistry of a crystalline compound.[12]

Conclusion

The strategic incorporation of spiro scaffolds is a validated and powerful approach in modern
pharmaceutical chemistry. By leveraging robust synthetic methodologies such as
intramolecular cycloadditions and catalytic dearomatization, medicinal chemists can efficiently
construct complex and diverse spirocyclic intermediates. The success of these synthetic
endeavors hinges not only on the reaction itself but also on a rigorous, self-validating system of
purification and characterization. The protocols and insights provided herein serve as a
foundational guide for researchers aiming to harness the potential of three-dimensionality in the
pursuit of novel and effective therapeutics.

References

» Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery.
Bioorganic & Medicinal Chemistry Letters, 24(16), 3565—-3575. [Link]

» Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery.
PubMed, 24(16), 3565-3575. [Link]

e Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
Molecules, 28(9), 3749. [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.mdpi.com/1420-3049/28/19/6976
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra00841b
https://www.researchgate.net/publication/222343135_Chiral_Separation_of_Spiro-compounds_and_Determination_Configuration
https://pmc.ncbi.nlm.nih.gov/articles/PMC11650767/
https://core.ac.uk/display/82255018
https://pubmed.ncbi.nlm.nih.gov/25027814/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10180206/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2557266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Ciaffrocchi, L., & Geden, J. V. (2024). Have spirocyclic scaffolds been properly utilized in
recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(2), 119-123. [Link]

Ferreira, R. J., & de Sousa, M. E. (2022). Recent in vivo advances of spirocyclic scaffolds for
drug discovery. Expert Opinion on Drug Discovery, 17(6), 643-659. [Link]

Warghude, P. K., Bhowmick, A., & Bhat, R. G. (2023). Stereoselective synthesis of
spirooxindole scaffold. ISER Pune Repository. [Link]

Pan, B.-W., et al. (2022). Highly stereoselective synthesis of spirocyclopropylthiooxindoles
and biological evaluation. Organic Chemistry Frontiers, 9(10), 2739-2745. [Link]

Hogan, J. P. L., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of
Spirocyclic Azetidine Oxindoles. Organic Letters, 26(11), 2418-2423. [Link]

Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic
oxindoles. Organic Chemistry Frontiers, 8(5), 968-999. [Link]

Barakat, A., et al. (2019). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based
Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 24(16),
2919. [Link]

Brinkmann-Chen, S., & Arnold, F. H. (2023). Enantioselective Synthesis of Spirocyclic
Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS
Catalysis, 13(17), 11593-11599. [Link]

Rios Torres, R. (Ed.). (2022).

Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic
pyrrolidines/pyrrolizidines/pyrrolothiazolidines using I-proline functionalized manganese
ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(24), 14594-14603.
[Link]

Wardell, J. L., et al. (2021). Synthesis and spectroscopic and structural characterization of
spiro[indoline-3,3'-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic
acid and an electron-deficient alkene. Acta Crystallographica Section C Structural Chemistry,
77(10), 573-584. [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2307398
https://pubmed.ncbi.nlm.nih.gov/35333140/
https://dr.iiserpune.ac.in/iiserp/research/publication/23240
https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo00388a
https://pubs.acs.org/doi/10.1021/acs.orglett.4c00473
https://pubs.rsc.org/en/content/articlehtml/2021/qo/d0qo01085e
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6721017/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10488663/
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01389e
https://journals.iucr.org/c/issues/2021/10/00/cn5033/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2557266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Chen, X., et al. (2023). Recent Advances in Biocatalytic Dearomative Spirocyclization
Reactions. International Journal of Molecular Sciences, 24(14), 11462. [Link]

Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro
Heterocyclic Compounds from Statin. EMAN Research Publishing. [Link]

Hu, J., et al. (2024). Strain-enabled radical spirocyclization cascades: rapid access to
spirocyclobutyl lactones and —lactams. Chemical Science, 15(15), 5585-5595. [Link]

Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
ResearchGate. [Link]

Barakat, A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including
Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT
Study of the Mechanism and Selectivity. Molecules, 28(19), 6967. [Link]

Beutner, G. L., & Trost, B. M. (2014). Synthesis of Optically Active Spirocycles by a
Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic
Letters, 16(15), 3908—-3911. [Link]

Ramirez-Lépez, P. E., et al. (2024). Fetuin Purification from Fetal Bovine Serum by lon-
Exchange Chromatography. Separations, 11(3), 74. [Link]

Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
Reachem. [Link]

Unknown Author. (2023). Purification of Organic Compounds: from Crude Product to Purity.
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

Unknown Author. (2013). Chiral Separation of Spiro-compounds and Determination
Configuration. ResearchGate. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://www.mdpi.com/1422-0067/24/14/11462
https://emanresearch.org/index.php/erj/article/view/10
https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc00632a
https://www.researchgate.net/publication/370258055_Synthetic_Routes_to_Approved_Drugs_Containing_a_Spirocycle
https://www.mdpi.com/1420-3049/28/19/6967
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4120816/
https://www.mdpi.com/2297-8739/11/3/74
https://reachem.co.uk/the-purification-of-organic-compound-techniques-and-applications/
https://www.cpp.edu/~sfi/chem316/recrystallization-lab-report-example.pdf
https://www.researchgate.net/publication/281146757_Chiral_Separation_of_Spiro-compounds_and_Determination_Configuration
https://www.benchchem.com/product/b2557266?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2557266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sources

1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC
[pmc.ncbi.nlm.nih.gov]

3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry
[bldpharm.com]

4. pdf.benchchem.com [pdf.benchchem.com]
5. tandfonline.com [tandfonline.com]

6. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and
Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nim.nih.gov]

7. mdpi.com [mdpi.com]

8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines
using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst
- RSC Advances (RSC Publishing) [pubs.rsc.org]

9. journals.iucr.org [journals.iucr.org]
10. pdf.benchchem.com [pdf.benchchem.com]
11. mdpi.com [mdpi.com]

12. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric
Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nim.nih.gov]

13. physics.emu.edu.tr [physics.emu.edu.tr]
14. pdf.benchchem.com [pdf.benchchem.com]

15. The Purification of Organic Compound: Techniques and Applications - Reachem
[reachemchemicals.com]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Preparation of pharmaceutical intermediates using spiro
scaffolds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2557266/docs#preparation-of-pharmaceutical-
intermediates-using-spiro-scaffolds]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 14 /15 Tech Support


https://fileserver-az.core.ac.uk/download/pdf/82226734.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10223694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10223694/
https://www.bldpharm.com/news/news-Spirocyclic-Scaffolds.html
https://www.bldpharm.com/news/news-Spirocyclic-Scaffolds.html
https://pdf.benchchem.com/1428/Application_Notes_and_Protocols_The_Function_of_Spiro_Intermediates_in_Modern_Drug_Discovery.pdf
https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2305735
https://pmc.ncbi.nlm.nih.gov/articles/PMC8541513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8541513/
https://www.mdpi.com/1420-3049/28/19/6976
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra00841b
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra00841b
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra00841b
https://journals.iucr.org/c/issues/2021/09/00/ky3207/index.html
https://pdf.benchchem.com/1324/Application_Notes_and_Protocols_sSPhos_in_the_Synthesis_of_Spirocyclic_Compounds.pdf
https://www.mdpi.com/2073-4344/15/7/673
https://pmc.ncbi.nlm.nih.gov/articles/PMC11650767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11650767/
https://physics.emu.edu.tr/en/PublishingImages/bs-programs/bs-graduation-projects/chemistry-bs-projects/RAANIA%20AJMAL%20RANA%20BS%20THESIS%20FINALesigned.pdf
https://pdf.benchchem.com/182/Technical_Support_Center_Purification_of_Spirooxindole_Diastereomeric_Mixtures.pdf
https://www.reachemchemicals.com/blog/the-purification-of-organic-compound-techniques-and-applications/
https://www.reachemchemicals.com/blog/the-purification-of-organic-compound-techniques-and-applications/
https://www.researchgate.net/publication/222343135_Chiral_Separation_of_Spiro-compounds_and_Determination_Configuration
https://www.benchchem.com/product/b2557266/docs#preparation-of-pharmaceutical-intermediates-using-spiro-scaffolds
https://www.benchchem.com/product/b2557266/docs#preparation-of-pharmaceutical-intermediates-using-spiro-scaffolds
https://www.benchchem.com/product/b2557266/docs#preparation-of-pharmaceutical-intermediates-using-spiro-scaffolds
https://www.benchchem.com/product/b2557266/docs#preparation-of-pharmaceutical-intermediates-using-spiro-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2557266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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